molecular formula C23H24N6O4 B3206235 1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea CAS No. 1040666-29-2

1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea

Cat. No.: B3206235
CAS No.: 1040666-29-2
M. Wt: 448.5 g/mol
InChI Key: PPDJUTGKGDXMBT-UHFFFAOYSA-N
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Description

The compound 1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea features a triazolo[4,3-b]pyridazine core substituted with:

  • 3,4-Dimethoxyphenyl at position 3,
  • Ethoxyethyl chain at position 6,
  • m-Tolylurea moiety linked via the ethyl group.

This structure combines electron-rich aromatic systems (methoxy groups) with a urea functional group, which is often associated with hydrogen bonding and biological activity.

Properties

IUPAC Name

1-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-15-5-4-6-17(13-15)25-23(30)24-11-12-33-21-10-9-20-26-27-22(29(20)28-21)16-7-8-18(31-2)19(14-16)32-3/h4-10,13-14H,11-12H2,1-3H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDJUTGKGDXMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea (CAS Number: 852437-94-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N5O2C_{19}H_{17}N_5O_2 with a molecular weight of approximately 379.43 g/mol. It features a triazole ring fused with a pyridazine structure, which is known to contribute to diverse biological activities.

1. Anticancer Activity

Research indicates that compounds containing triazole and pyridazine moieties exhibit significant anticancer properties. For example, derivatives of triazolo-pyridazines have shown cytotoxic effects against various cancer cell lines. A study reported that compounds similar to the one demonstrated IC50 values in the micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines, suggesting promising anticancer potential .

CompoundCell LineIC50 (µM)
Compound AMCF-76.2
Compound BHCT-11627.3

2. Anti-inflammatory Activity

The compound's structural features suggest potential as a COX-II inhibitor. In a comparative study, similar compounds exhibited moderate to high selectivity against COX-II with IC50 values ranging from 0.52 to 22.25 µM . The anti-inflammatory properties were attributed to the inhibition of prostaglandin synthesis.

3. Antimicrobial Activity

Triazole derivatives have been noted for their antimicrobial properties. A related study found that certain triazole-thione compounds displayed significant antibacterial activity against pathogenic bacteria . This suggests that the compound may also possess similar properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The presence of the triazole ring allows for strong binding interactions with enzymes such as COX-II, leading to reduced inflammation.
  • Cell Cycle Arrest : Some studies suggest that triazole-containing compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Anticancer Activity : A series of triazolo-pyridazine derivatives were synthesized and tested for anticancer activity. The most potent derivative showed an IC50 value of 6.2 µM against MCF-7 cells, indicating strong potential for further development .
  • COX-II Inhibition Study : A derivative was evaluated for its selectivity towards COX-II inhibition compared to COX-I. Results indicated a significant selectivity ratio which could lead to fewer side effects commonly associated with non-selective NSAIDs .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and physicochemical properties of analogs:

Compound Name Core Structure Substituents Melting Point/State Key References
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-(3,4-Dimethoxyphenyl), 6-(ethoxyethyl), m-tolylurea Not reported
(E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid Pyridazine-pyrazole hybrid Chloro-pyridazinyl, dimethylpyrazole, benzoylamino-propenoic acid 187–189°C (crystalline)
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea Pyridine-triazole-urea Nitrophenyl-triazole, 4-methoxyphenylurea Not reported (synthesized via reflux)
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide Triazolo-pyridazine-pyrrolidine Trifluoromethyl, pyrrolidine-propenamide Pale yellow oil (44% yield)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole 4-Methoxyphenylpyrazole, variable R groups (e.g., methyl, phenyl) Not reported (molecular docking studied)

Key Observations:

  • Melting Points: Triazolo-pyridazine derivatives with rigid substituents (e.g., benzoylamino-propenoic acid in ) exhibit high melting points (>250°C), suggesting crystalline stability. The target compound’s urea group may reduce crystallinity compared to carboxylic acid analogs.
  • Synthetic Routes: Urea-linked compounds (e.g., ) are often synthesized via refluxing amines with isocyanates or carbodiimides, suggesting similar pathways for the target compound.

Gaps and Research Needs

  • Physicochemical Data: Melting points, solubility, and stability of the target compound remain uncharacterized.
  • Biological Testing: No evidence of enzymatic or cellular activity studies exists, unlike analogs with confirmed antifungal or docking results ().

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea?

  • The synthesis typically involves multi-step reactions:

Core Formation : Condensation of triazole and pyridazine precursors under controlled temperatures (60–100°C) in solvents like ethanol or acetonitrile .

Urea Linkage : Reaction of isocyanate intermediates with substituted amines (e.g., m-tolylamine) in dichloromethane or DMF, using triethylamine as a base .

Functionalization : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions .

  • Critical parameters include solvent polarity (to stabilize intermediates), reaction time (12–24 hours), and catalyst selection (e.g., Pd for cross-coupling) .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • 1H/13C NMR : To confirm substituent positions on the triazolopyridazine core and urea linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .
  • HPLC : Assesses purity and detects byproducts (C18 column, acetonitrile/water mobile phase) .

Q. What are the primary biological targets associated with this compound?

  • Bromodomains : Structural analogs (e.g., triazolopyridazines) inhibit BRD4 by bivalent binding, suppressing oncoproteins like c-Myc .
  • Enzymes : Urea derivatives often target kinases or hydrolases; substituents (e.g., dimethoxyphenyl) may enhance selectivity for fungal 14α-demethylase .
  • Receptors : The m-tolyl group could modulate G-protein-coupled receptor (GPCR) interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent Optimization : Replace ethanol with DMF for better solubility of aromatic intermediates, increasing yield by ~15% .
  • Temperature Control : Lowering reaction temperature (to 50°C) during urea formation reduces side-product formation .
  • Catalyst Screening : Use Pd(OAc)₂ instead of PdCl₂ for Suzuki-Miyaura coupling to achieve >90% conversion .
  • Workflow Automation : Employ flow chemistry for precise control of exothermic steps .

Q. How should researchers resolve contradictions in reported biological activities of structural analogs?

  • Substituent Analysis : Compare dimethoxy (3,4- vs. 2,3-positions) effects on target binding using SAR studies .
  • Assay Standardization : Validate cellular potency (e.g., IC50) under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Data Normalization : Adjust for variations in cell permeability (logP) and protein binding (e.g., serum albumin) .

Q. What computational strategies predict binding affinity and guide derivative design?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with BRD4 (PDB: 3LD6) .
  • MD Simulations : Assess stability of urea-enzyme complexes over 100 ns trajectories (AMBER force field) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal activity .

Data Contradiction Analysis

Observation Possible Causes Resolution Strategy References
Varied IC50 values against BRD4Differences in assay pH or co-solvents (DMSO%)Standardize buffer conditions (pH 7.4, ≤0.1% DMSO)
Conflicting logP measurementsHPLC vs. shake-flask methodsUse standardized octanol-water partitioning
Discrepant antifungal activityStrain-specific resistance mechanismsTest across multiple fungal species (C. albicans vs. A. fumigatus)

Methodological Recommendations

  • Synthesis : Prioritize orthogonal protection strategies for urea and triazole groups to minimize cross-reactivity .
  • Characterization : Combine NMR with X-ray crystallography (if crystals form) to resolve stereochemical ambiguities .
  • Biological Testing : Include positive controls (e.g., JQ1 for BRD4 inhibition) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea

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